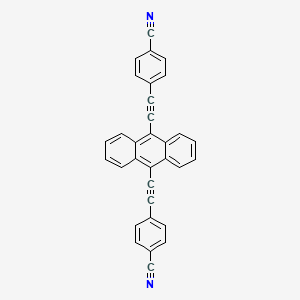

Neratinib dimethylamine N-oxide

Übersicht

Beschreibung

Neratinib dimethylamine N-oxide is an irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity . It is a protein kinase inhibitor used to treat breast cancer that overexpresses the HER2 receptor .

Synthesis Analysis

The synthesis of Neratinib involves the Wittig–Horner reaction, a classic method to get alkenes by reacting phosphonates with carbonyl compounds . Ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal are used to synthesize the 6-position side chain of neratinib .

Molecular Structure Analysis

Neratinib has a chemical formula of C30H29ClN6O3 and a molecular weight of 557.05 . It is a small molecule and is classified as a tyrosine kinase inhibitor .

Chemical Reactions Analysis

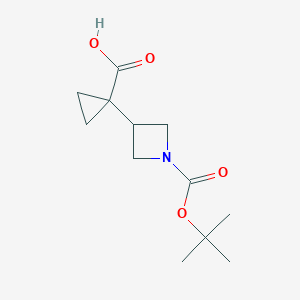

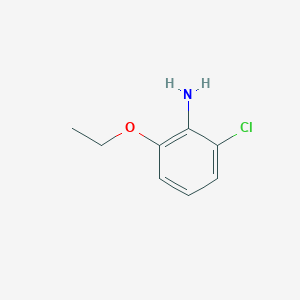

Neratinib is principally metabolized by CYP3A4 and, to a lesser extent, by FMO to active pyridine N-oxide (M3), N-desmethyl (M6), dimethylamine N-oxide (M7), and bis-N-oxide (M11) metabolites .

Physical And Chemical Properties Analysis

Neratinib and its major active metabolites M3, M6, and M7 have a Tmax of 2-8 h . Administration with a high-fat meal increases Cmax by 1.7-fold and total exposure by 2.2-fold . The apparent volume of distribution at steady state is 6433 L .

Wissenschaftliche Forschungsanwendungen

Treatment of HER2-Overexpressing Breast Cancer

Neratinib is a novel pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor that has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer . It has demonstrated promising clinical activity as monotherapy in HER2-positive breast cancer .

Combination Therapy for Breast Cancer

Neratinib-based combination therapy achieved a higher response rate than neratinib monotherapy . When combined with other anticancer agents, neratinib may hold promise for treating breast cancer with central nervous system metastases .

Safety and Efficacy Profile

A comprehensive review and meta-analysis of 23 prospective clinical trials provided insight into the efficacy and safety profiles of neratinib-based therapies . The most frequently occurring all-grade adverse events in neratinib monotherapy were diarrhea, nausea, and abdominal pain .

Therapeutic Drug Monitoring

A UPLC-MS/MS method was developed for the simultaneous estimation of neratinib and naringenin in rat plasma . This method could be used for therapeutic drug monitoring, which is crucial for optimizing drug therapy and improving patient safety .

Metabolite of Neratinib

Neratinib dimethylamine N-oxide is likely a metabolite, a product formed by the body’s breakdown of Neratinib. Understanding the metabolism of drugs is important for predicting drug interactions, side effects, and drug efficacy.

Inhibition of MST1 and Restoration of Pancreatic β-Cells

Neratinib is an MST1 inhibitor and has been shown to restore pancreatic β-cells . This suggests potential applications in the treatment of diabetes .

Wirkmechanismus

Target of Action

Neratinib dimethylamine N-oxide is an irreversible inhibitor of the HER-2 receptor tyrosine kinase . The primary targets of this compound are the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors play a crucial role in cell growth and differentiation .

Mode of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible inhibition prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by Neratinib affects the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell proliferation and survival, so their inhibition can lead to reduced tumor growth .

Pharmacokinetics

Neratinib and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .

Result of Action

The result of Neratinib’s action is the inhibition of tumor growth. It exhibits antitumor action against carcinomas that are positive for EGFR, HER2, and HER4 . In clinical studies, Neratinib has shown efficacy in the treatment of early-stage HER2-positive breast cancer, following adjuvant trastuzumab-based therapy .

Action Environment

The action of Neratinib can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can increase the bioavailability of the drug . Additionally, the use of certain medications, such as proton pump inhibitors, can significantly reduce the bioavailability of Neratinib . Therefore, these factors should be considered when administering Neratinib to ensure optimal efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-4-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVEVQWSRJACN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1376615-55-2 | |

| Record name | Neratinib dimethylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NERATINIB DIMETHYLAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUH15J9Q1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)